

Solubility of 1,1-Dimethoxyheptane in water and organic solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethoxyheptane

Cat. No.: B156277

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **1,1-Dimethoxyheptane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1,1-dimethoxyheptane**, an acetal compound used as a flavoring and fragrance ingredient.^[1] Understanding its solubility is crucial for its application in various formulations, including those relevant to food science, consumer products, and potentially as a research chemical in drug discovery.^[2]

Physicochemical Properties of 1,1-Dimethoxyheptane

1,1-Dimethoxyheptane, also known as heptanal dimethyl acetal, is a colorless oily liquid with the chemical formula C₉H₂₀O₂.^{[1][3]} Its structure consists of a seven-carbon heptane chain with two methoxy groups attached to the first carbon atom. This acetal structure dictates its solubility behavior.

Key Properties:

- Molecular Weight: 160.25 g/mol ^[3]

- Density: 0.832 - 0.849 g/mL at 25 °C[1]
- Boiling Point: 183 °C at 760 mmHg
- Flash Point: 57.8 °C (closed cup)

Solubility Profile

The solubility of a compound is determined by its molecular structure and the principle of "like dissolves like." As an acetal with a significant nonpolar alkyl chain, **1,1-dimethoxyheptane** exhibits distinct solubility behaviors in aqueous and organic media.

Aqueous Solubility

1,1-Dimethoxyheptane is generally described as insoluble in water.[1] One computational prediction estimates its water solubility to be approximately 0.41 g/L.[4] This low solubility is attributed to the dominant hydrophobic character of the seven-carbon alkyl chain, which outweighs the polarity of the two ether oxygen atoms in the acetal group.

Solubility in Organic Solvents

1,1-Dimethoxyheptane is readily soluble in organic solvents and oils.[1] It is reported to be miscible with ethanol at room temperature.[1] While specific quantitative data for a broad range of organic solvents is not readily available in the provided literature, its structural similarity to other nonpolar compounds suggests high solubility in solvents with low polarity.

Summary of Solubility Data

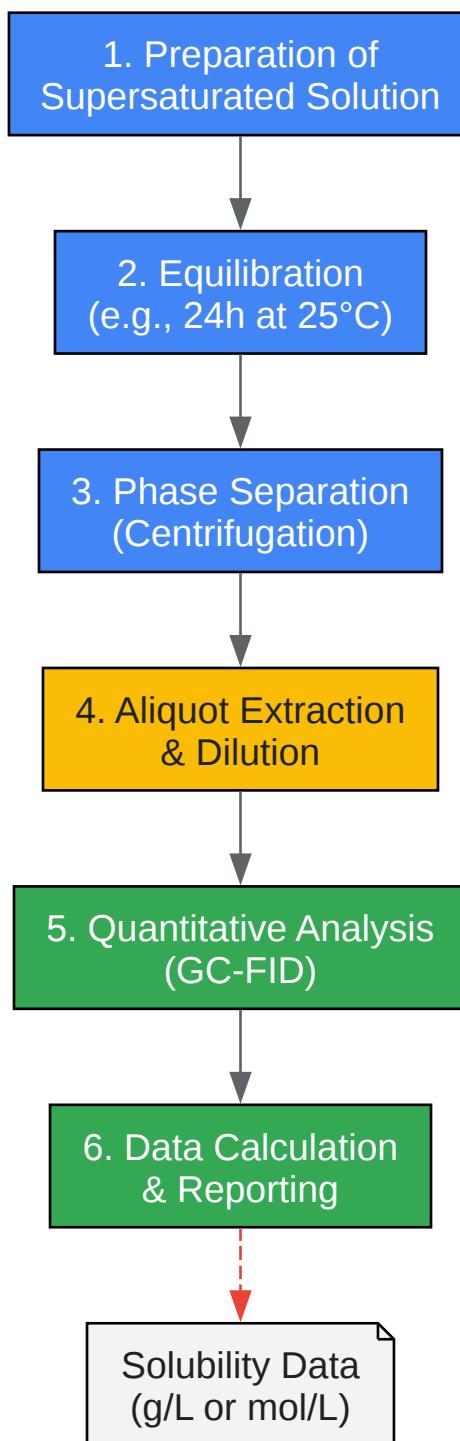
The following table summarizes the available quantitative and qualitative solubility data for **1,1-dimethoxyheptane**.

Solvent	Chemical Formula	Type	Solubility	Reference
Water	H ₂ O	Polar Protic	Insoluble (Predicted: 0.41 g/L)	[1][4]
Ethanol	C ₂ H ₅ OH	Polar Protic	Miscible	[1]
General Organic Solvents	Various	Various	Soluble	[1]
Oils	Various	Nonpolar	Soluble	[1]

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of **1,1-dimethoxyheptane** in a specific solvent, a standard laboratory protocol involving the shake-flask method followed by quantitative analysis can be employed. This method is widely accepted for generating reliable solubility data.

Materials and Equipment


- **1,1-Dimethoxyheptane** ($\geq 98\%$ purity)
- Selected solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks and pipettes
- Centrifuge
- Gas chromatograph with a flame ionization detector (GC-FID)
- Syringes and vials

Procedure

- Preparation of Supersaturated Solution: Add an excess amount of **1,1-dimethoxyheptane** to a known volume of the chosen solvent in a sealed vial. The presence of a distinct, undissolved phase of the acetal is necessary to ensure saturation.
- Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to permit the separation of the undissolved **1,1-dimethoxyheptane**. Centrifugation can be used to accelerate this process and ensure a clear supernatant.
- Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. To avoid altering the equilibrium, ensure the temperature of all equipment (pipette, etc.) is the same as the equilibration temperature. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID system. The retention time will identify **1,1-dimethoxyheptane**, and the peak area will be used to determine its concentration based on a pre-established calibration curve.
- Calculation: Calculate the solubility from the measured concentration in the diluted sample, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in Section 3.0.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **1,1-dimethoxyheptane**.

Conclusion

1,1-Dimethoxyheptane is a hydrophobic compound with very low solubility in water and high solubility in organic solvents like ethanol. This profile is consistent with its acetal structure, which features a long nonpolar alkyl chain. For applications requiring precise formulation, the experimental protocol outlined provides a robust method for determining quantitative solubility in specific solvents of interest. Such data is essential for quality control, formulation development, and ensuring consistent performance in its intended applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,1-Dimethoxyheptane | C9H20O2 | CID 61453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. Heptane, 1,1-dimethoxy- [webbook.nist.gov]
- 4. Showing Compound 1,1-Dimethoxyheptane (FDB020165) - FooDB [foodb.ca]
- To cite this document: BenchChem. [Solubility of 1,1-Dimethoxyheptane in water and organic solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156277#solubility-of-1-1-dimethoxyheptane-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com